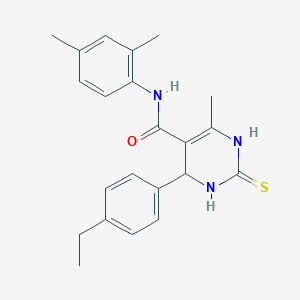
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with the molecular formula C16H18N4O5S2 and a molecular weight of 410.47 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as sulfonamide, benzimidazole, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chloride in the presence of a base like pyridine.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different core structure.
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, used as antiparasitic agents.
Trimethoprim: An antibiotic that is often used in combination with sulfonamides for synergistic effects.
Uniqueness
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C16H18N4O5S2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O5S2/c1-10-8-13-14(20(3)16(21)19(13)2)9-15(10)27(24,25)18-11-4-6-12(7-5-11)26(17,22)23/h4-9,18H,1-3H3,(H2,17,22,23) |
InChI 键 |
FDYKGKQMQYGSEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine](/img/structure/B14943113.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)


![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![4-(4-bromophenyl)-3-(furan-2-yl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14943150.png)

![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943180.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)

![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)
